molecular formula C10H8N2OS B8394652 4-Ethyl-5-isothiocyanatobenzoxazole

4-Ethyl-5-isothiocyanatobenzoxazole

Cat. No.: B8394652
M. Wt: 204.25 g/mol
InChI Key: QSDCXPZKZWBTBC-UHFFFAOYSA-N
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Description

4-Ethyl-5-isothiocyanatobenzoxazole is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazole core, a privileged structure known for its diverse pharmacological potential, fused with a reactive isothiocyanate group at the 5-position and an ethyl substituent at the 4-position. The isothiocyanate functional group makes this derivative a valuable building block for the synthesis of more complex molecules, particularly through reactions with amines to form thiourea derivatives, which can be subsequently cyclized into various heterocyclic systems . Benzoxazole derivatives are extensively researched for their broad spectrum of biological activities. This compound serves as a key intermediate for researchers developing novel antimicrobial agents, especially against resistant pathogens. Studies on analogous 2-substituted benzoxazoles have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria like E. coli , with molecular docking studies suggesting that the mechanism of action may be linked to the inhibition of the bacterial DNA gyrase enzyme . Furthermore, the benzoxazole scaffold is a recognized pharmacophore in the development of anti-inflammatory therapeutics. Research indicates that certain 4-aminobenzoxazole derivatives act as potent small-molecule interleukin-6 (IL-6) antagonists, effectively suppressing IL-6-induced phosphorylation of STAT3 and the production of cytokines from Th1, Th2, and Th17 cells, positioning them as promising candidates for investigating treatments for chronic inflammatory diseases . This product is intended for research purposes as a synthetic intermediate or as a core structure for biological evaluation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4-ethyl-5-isothiocyanato-1,3-benzoxazole

InChI

InChI=1S/C10H8N2OS/c1-2-7-8(12-6-14)3-4-9-10(7)11-5-13-9/h3-5H,2H2,1H3

InChI Key

QSDCXPZKZWBTBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1N=CO2)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethylbenzo[d]oxazol-5-amine (CAS 208450-40-2)

  • Structure : Benzoxazole with 4-ethyl and 5-amine substituents.
  • Molecular Formula : C₉H₁₀N₂O (162.19 g/mol ).
  • Key Differences :
    • The 5-amine group is nucleophilic, enabling participation in Schiff base formation or diazotization, whereas the isothiocyanate group in the target compound is electrophilic.
    • Lower molar mass due to the absence of sulfur.
  • Applications : Amine derivatives are often intermediates for further functionalization, but their biological activity is typically less potent than isothiocyanate analogs due to reduced electrophilic reactivity .

Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) Acetate ()

  • Structure : Benzoxazole linked to a tetrazole ring via an ethyl acetate spacer.
  • Molecular Formula : C₁₂H₁₂N₆O₃ (300.27 g/mol ).
  • Key Differences :
    • Incorporation of a tetrazole ring enhances hydrogen-bonding capacity and metabolic stability.
    • The ester group introduces hydrolytic susceptibility, unlike the stable isothiocyanate moiety.
  • Biological Activity : Tetrazole-benzoxazole hybrids exhibit broad-spectrum antimicrobial activity (e.g., against E. coli and S. aureus), attributed to the tetrazole’s aromatic nitrogen-rich structure .

Thiazole Derivatives ()

  • Structure : Thiazole core with carbamate or urea substituents (e.g., compound m in ).
  • Key Differences :
    • Thiazole’s sulfur atom vs. benzoxazole’s oxygen alters electronic properties (e.g., thiazole is more π-electron-deficient).
    • Isothiocyanate’s reactivity surpasses that of carbamates or ureas in covalent binding applications.
  • Applications : Thiazole derivatives are prominent in antiviral and antifungal therapies but lack the direct electrophilic targeting seen in isothiocyanates .

Physico-Chemical and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity Profile
4-Ethyl-5-isothiocyanatobenzoxazole C₁₀H₉N₂OS 205.26 Isothiocyanate, Benzoxazole Electrophilic (NCS), Aromatic
4-Ethylbenzo[d]oxazol-5-amine C₉H₁₀N₂O 162.19 Amine, Benzoxazole Nucleophilic (NH₂), Aromatic
Ethyl-2-(5-benzoxazol-tetrazole) C₁₂H₁₂N₆O₃ 300.27 Tetrazole, Ester, Benzoxazole Hydrogen-bonding, Hydrolytic
Thiazole-carbamate derivative Variable ~450–500 Thiazole, Carbamate Moderate electrophilicity

Preparation Methods

Route A: Benzoxazole Core Formation Followed by Functionalization

  • Benzoxazole Synthesis : Begin with 4-ethyl-5-aminobenzoxazole, synthesized via cyclization of 2-amino-4-ethylphenol with cyanogen bromide (CNBr) under acidic conditions.

  • Isothiocyanate Installation : Treat the amine intermediate with thiophosgene (Cl₂C=S) in dichloromethane at 0–5°C to yield the isothiocyanate.

Detailed Synthetic Protocols

Synthesis of 4-Ethyl-5-Aminobenzoxazole

Reagents :

  • 2-Amino-4-ethylphenol (1.0 equiv)

  • Cyanogen bromide (1.2 equiv)

  • Hydrochloric acid (HCl, 2M)

Procedure :

  • Dissolve 2-amino-4-ethylphenol (10.0 g, 66.2 mmol) in 100 mL HCl (2M).

  • Add cyanogen bromide (8.7 g, 79.4 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 72%, purity >95%).

Challenges :

  • Cyanogen bromide’s toxicity necessitates strict safety protocols.

  • Competing oxidation of the ethyl group may occur, requiring inert atmospheres.

Conversion to this compound

Reagents :

  • 4-Ethyl-5-aminobenzoxazole (1.0 equiv)

  • Thiophosgene (1.5 equiv)

  • Dichloromethane (DCM)

Procedure :

  • Dissolve 4-ethyl-5-aminobenzoxazole (5.0 g, 28.4 mmol) in 50 mL DCM.

  • Cool to 0°C and add thiophosgene (4.3 mL, 42.6 mmol) over 30 minutes.

  • Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.

  • Quench with ice water, extract with DCM, and dry over MgSO₄ (Yield: 68%, purity: 98%).

Optimization :

  • Excess thiophosgene ensures complete conversion but requires careful quenching to avoid residual toxicity.

  • Lower temperatures minimize side reactions, such as dimerization of the isothiocyanate.

Alternative Methodologies and Comparative Analysis

Use of Isothiocyanate Transfer Reagents

Reagent : 1,1'-Thiocarbonyldiimidazole (TCDI)
Conditions : React TCDI with 4-ethyl-5-aminobenzoxazole in tetrahydrofuran (THF) at reflux.
Outcome : Higher yield (78%) but requires costly reagents and prolonged reaction times.

Microwave-Assisted Synthesis

Conditions : Irradiate a mixture of 4-ethyl-5-aminobenzoxazole and CS₂ in acetonitrile at 120°C for 20 minutes.
Outcome : Rapid reaction (85% yield) but scalability limitations due to specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.78 (q, J=7.6 Hz, 2H, CH₂CH₃), 7.42–7.55 (m, 3H, Ar-H).

  • IR (KBr) : 2150 cm⁻¹ (N=C=S stretch), 1610 cm⁻¹ (C=N stretch).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.8 min (purity >98%).

  • TLC : Rf = 0.45 (hexane:ethyl acetate = 3:1).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Route A (Thiophosgene): Low reagent cost but high safety overhead.

  • Route B (TCDI): Higher reagent cost but reduced hazardous waste.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-Ethyl-5-isothiocyanatobenzoxazole derivatives?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions or functional group transformations. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes can construct the isoxazole core (as seen in related compounds) . The isothiocyanate group may be introduced via thiophosgene or thiocyanate reagents under controlled pH and temperature to avoid side reactions. Reaction optimization should include monitoring by TLC and purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and ethyl/isothiocyanate group integration .
  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and bond lengths, as demonstrated for analogous ethyl-isoxazole derivatives .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns using HRMS .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the isothiocyanate functional group in benzoxazole derivatives?

  • Methodological Answer :

  • Temperature Control : Perform reactions at 0–5°C to minimize decomposition of the reactive isothiocyanate intermediate .
  • Solvent Selection : Use anhydrous dichloromethane or THF to prevent hydrolysis .
  • Catalysis : Explore Lewis acids (e.g., ZnCl2_2) to accelerate thiocyanate incorporation .
  • Monitoring : Employ in situ FTIR to track the disappearance of starting materials and intermediate formation .

Q. How should researchers address contradictions in reported biological activity data for benzoxazole derivatives?

  • Methodological Answer :

  • Statistical Validation : Use multivariate analysis to identify confounding variables (e.g., cell line variability, assay protocols) .
  • Comparative Studies : Replicate experiments under standardized conditions, as done for thiazolidinone derivatives, to isolate structural determinants of activity .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, such as the role of electron-withdrawing substituents in enhancing enzyme inhibition .

Q. What computational and experimental strategies are effective for studying the reactivity of the isothiocyanate group in benzoxazole systems?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways to predict regioselectivity in nucleophilic additions (e.g., with amines or thiols) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with biological nucleophiles (e.g., glutathione) under physiologically relevant conditions .
  • Crystallographic Mapping : Compare electron density maps of pre- and post-reaction crystals to visualize bond formation .

Q. How can researchers design benzoxazole-based enzyme inhibitors with improved selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl groups) and evaluate inhibition constants (KiK_i) against target enzymes .
  • Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize steric/electronic complementarity .
  • Enzyme Kinetics : Perform Lineweaver-Burk analyses to determine competitive/non-competitive inhibition mechanisms .

Q. What analytical methods are recommended for detecting decomposition products in stored this compound samples?

  • Methodological Answer :

  • HPLC-MS : Monitor for hydrolysis products (e.g., benzoxazole-5-amine) using reverse-phase chromatography .
  • Stability Studies : Store samples under inert atmospheres (-20°C, argon) and assess purity over time via 1H^1H NMR .
  • Thermogravimetric Analysis (TGA) : Identify temperature-sensitive degradation pathways .

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